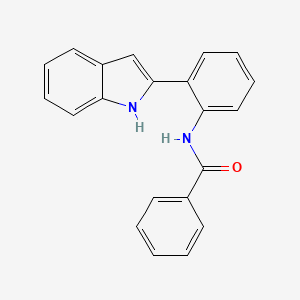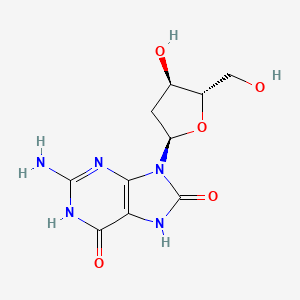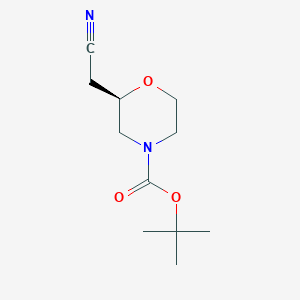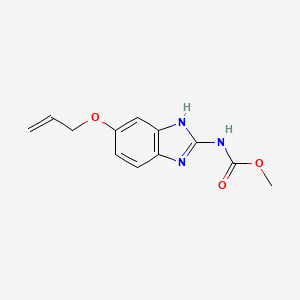![molecular formula C14H11N3O2S B12935102 1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one CAS No. 919509-84-5](/img/structure/B12935102.png)
1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a nicotinoyl group, which is derived from nicotinic acid, a form of vitamin B3. This unique combination of functional groups makes 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a nicotinoyl-substituted thioamide with an α-haloketone. The reaction conditions often require a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and adhere to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Wissenschaftliche Forschungsanwendungen
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Nicotinoyl Derivatives: Compounds like nicotinoyl hydrazones also feature the nicotinoyl group and are studied for their medicinal properties.
Uniqueness
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
919509-84-5 |
|---|---|
Molekularformel |
C14H11N3O2S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
1-[7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one |
InChI |
InChI=1S/C14H11N3O2S/c1-2-10(18)11-7-17-8-16-12(14(17)20-11)13(19)9-4-3-5-15-6-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
IUZXVPWRUDTBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN2C=NC(=C2S1)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)




![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)

